Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-b-D-ribofuranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

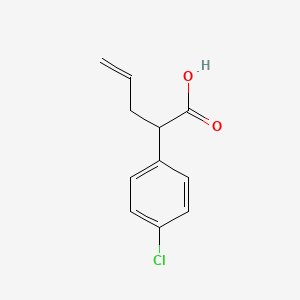

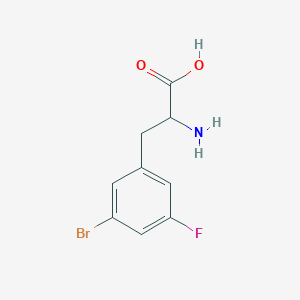

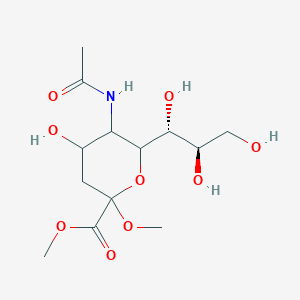

El 2,3,5-Tri-O-(p-clorobenzoil)-b-D-ribofuranósido de metilo es un compuesto químico con la fórmula molecular C27H21Cl3O8 y un peso molecular de 579,81 g/mol . Este compuesto se utiliza principalmente en entornos de investigación, particularmente en los campos de la proteómica y la química de los carbohidratos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2,3,5-Tri-O-(p-clorobenzoil)-b-D-ribofuranósido de metilo generalmente implica la protección de los grupos hidroxilo de la ribofuranosa con grupos p-clorobenzoilo. Esto se logra mediante reacciones de esterificación utilizando cloruro de p-clorobenzoilo en presencia de una base como la piridina . La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis de los enlaces éster.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de pasos de purificación como la recristalización o la cromatografía para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

El 2,3,5-Tri-O-(p-clorobenzoil)-b-D-ribofuranósido de metilo puede sufrir varias reacciones químicas, que incluyen:

Hidrólisis: Los enlaces éster se pueden hidrolizar en condiciones ácidas o básicas para producir los ácidos carboxílicos y alcoholes correspondientes.

Sustitución: Los grupos p-clorobenzoilo se pueden sustituir con otros grupos acilo mediante reacciones de transesterificación.

Reactivos y condiciones comunes

Hidrólisis: La hidrólisis ácida se puede realizar utilizando ácido clorhídrico, mientras que la hidrólisis básica se puede llevar a cabo utilizando hidróxido de sodio.

Sustitución: Las reacciones de transesterificación generalmente requieren un alcohol y un catalizador como el metóxido de sodio.

Principales productos formados

Hidrólisis: Los principales productos son ácido p-clorobenzoico y ribofuranósido de metilo.

Sustitución: Los productos dependen del grupo acilo utilizado en la reacción.

Aplicaciones Científicas De Investigación

El 2,3,5-Tri-O-(p-clorobenzoil)-b-D-ribofuranósido de metilo se utiliza en diversas aplicaciones de investigación científica, que incluyen:

Proteómica: Se utiliza como reactivo en el estudio de las interacciones proteína-carbohidrato.

Química de los carbohidratos: Sirve como intermedio protegido en la síntesis de carbohidratos más complejos.

Química medicinal: Se investiga el compuesto por su posible uso en el desarrollo de agentes antivirales y anticancerígenos.

Mecanismo De Acción

El mecanismo de acción del 2,3,5-Tri-O-(p-clorobenzoil)-b-D-ribofuranósido de metilo implica su capacidad para interactuar con objetivos moleculares específicos, como las enzimas involucradas en el metabolismo de los carbohidratos. Los grupos p-clorobenzoilo proporcionan impedimento estérico y efectos electrónicos que pueden influir en la reactividad y la afinidad de unión del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

Cloruro de 2,3,5-Tri-O-p-clorobenzoil-a-D-ribofuranosilo: Este compuesto es similar en estructura, pero contiene un grupo cloro en lugar de un grupo metoxi.

2,3,5-Tri-O-benzoil-b-D-ribofuranósido de metilo: Este compuesto carece de los átomos de cloro presentes en el 2,3,5-Tri-O-(p-clorobenzoil)-b-D-ribofuranósido de metilo.

Singularidad

El 2,3,5-Tri-O-(p-clorobenzoil)-b-D-ribofuranósido de metilo es único debido a la presencia de grupos p-clorobenzoilo, que imparten propiedades electrónicas y estéricas distintas. Estas propiedades pueden influir en la reactividad del compuesto y las interacciones con las moléculas biológicas, lo que lo hace valioso para aplicaciones de investigación específicas .

Propiedades

IUPAC Name |

[3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21Cl3O8/c1-34-27-23(38-26(33)17-6-12-20(30)13-7-17)22(37-25(32)16-4-10-19(29)11-5-16)21(36-27)14-35-24(31)15-2-8-18(28)9-3-15/h2-13,21-23,27H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWARYRHSAZOBMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21Cl3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)

![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)

![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)

![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)

![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)